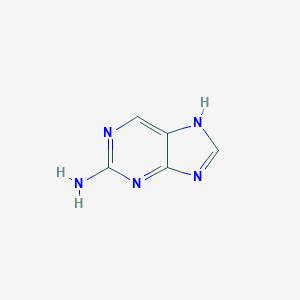

2-Aminopurine

Descripción general

Descripción

2-Aminopurina es un análogo fluorescente de adenina y guanina, que son componentes esenciales de los ácidos nucleicos. Este compuesto se utiliza ampliamente en la investigación bioquímica y de biología molecular debido a sus propiedades fluorescentes únicas. Es particularmente valioso para estudiar las estructuras del ADN y el ARN y sus interacciones con varias enzimas y otras moléculas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-aminopurina normalmente implica la transformación de derivados de guanina o adenina. Un método común incluye la condensación de cloromercuri-2-benzamidopurina con cloruro de 2,3,5-tri-O-benzoilribofuranosilo, seguido de la desprotección de las funciones hidroxilo . Otro enfoque implica la reducción fotoquímica del ribósido de 6-cloro-2-aminopurina al nucleósido de 2-aminopurina correspondiente .

Métodos de Producción Industrial: La producción industrial de 2-aminopurina puede implicar la síntesis a gran escala utilizando métodos similares a los descritos anteriormente, con optimizaciones para el rendimiento y la pureza. El uso de cloruro de fosforilo y la posterior ciclación en 2-aminopurina es otro método empleado en entornos industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones: 2-Aminopurina se somete a diversas reacciones químicas, incluyendo:

Oxidación: La reacción con agentes oxidantes puede conducir a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar la estructura del anillo de purina.

Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales en el anillo de purina.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de Sustitución: Agentes halogenantes, agentes alquilantes.

Principales Productos: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de derivados de purina-2,6-diona, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de purina .

Aplicaciones Científicas De Investigación

2-Aminopurina se utiliza ampliamente en la investigación científica debido a sus propiedades únicas:

Química: Se utiliza como una sonda fluorescente para estudiar la estructura y dinámica de los ácidos nucleicos.

Biología: Se emplea en el estudio de los procesos de replicación, reparación y transcripción del ADN.

Medicina: Se investiga por su posible uso en terapias antivirales y contra el cáncer.

Industria: Se utiliza en el desarrollo de biosensores y herramientas de diagnóstico

Mecanismo De Acción

2-Aminopurina ejerce sus efectos principalmente a través de su incorporación a los ácidos nucleicos, donde puede actuar como un mutágeno. Se empareja con timina como un análogo de adenina y con citosina como un análogo de guanina. Esta incorporación puede conducir a mutaciones puntuales, particularmente transiciones A-T a G-C. La presión mutagénica es ejercida por la generación de tautómeros mutagénicos dentro del par 2-aminopurina-timina .

Compuestos Similares:

Adenina: Una base de purina natural que se encuentra en el ADN y el ARN.

Guanina: Otra base de purina natural que se encuentra en el ADN y el ARN.

2,6-Diaminopurina: Un análogo sintético utilizado en aplicaciones de investigación similares.

Singularidad: 2-Aminopurina es única debido a sus fuertes propiedades fluorescentes, lo que la convierte en una excelente sonda para estudiar las estructuras e interacciones de los ácidos nucleicos. A diferencia de la adenina y la guanina, la fluorescencia de 2-aminopurina es muy sensible a su entorno local, proporcionando información valiosa sobre la dinámica molecular .

Comparación Con Compuestos Similares

Adenine: A natural purine base found in DNA and RNA.

Guanine: Another natural purine base found in DNA and RNA.

2,6-Diaminopurine: A synthetic analog used in similar research applications.

Uniqueness: 2-Aminopurine is unique due to its strong fluorescent properties, which make it an excellent probe for studying nucleic acid structures and interactions. Unlike adenine and guanine, this compound’s fluorescence is highly sensitive to its local environment, providing valuable insights into molecular dynamics .

Actividad Biológica

2-Aminopurine (2-AP) is a purine analog that exhibits significant biological activity, particularly in the context of DNA research and cellular processes. This compound has been extensively studied for its role as a fluorescent probe in DNA conformation studies, as well as its potential therapeutic applications in cancer and fibrotic diseases. This article provides a comprehensive overview of the biological activities associated with 2-AP, including its mechanisms of action, applications in research, and relevant case studies.

Overview of this compound

2-AP is structurally similar to adenine, differing only by the presence of an amino group at the 2-position. This modification enhances its fluorescence properties, making it a valuable tool in biophysical studies. The compound can form Watson-Crick base pairs with thymidine and uracil, allowing it to be incorporated into nucleic acids without significantly altering their structure.

Fluorescent Properties and Applications

Fluorescence as a Probe

2-AP is widely utilized as a fluorescent probe to study DNA conformation and dynamics. Its fluorescence intensity is significantly higher than that of adenine, which allows researchers to detect subtle changes in DNA structure upon interactions with proteins or other molecules. The mechanism of interbase quenching of 2-AP fluorescence is crucial for understanding its behavior in various conformational states of DNA .

Table 1: Comparison of Fluorescent Properties

| Property | This compound | Adenine |

|---|---|---|

| Fluorescence Intensity | High | Low |

| Quantum Yield | Sensitive to environment | Less sensitive |

| Base Pairing | Thymidine, Uracil | Thymidine |

Inhibitory Effects on Epithelial-Mesenchymal Transition (EMT)

Recent studies have demonstrated that 2-AP can inhibit TGF-β1-induced EMT in lung cancer cells. Specifically, it restores E-cadherin expression while suppressing markers associated with mesenchymal cells such as fibronectin and vimentin. This effect suggests that 2-AP may play a role in preventing metastasis in lung cancer .

Case Study: Pulmonary Fibrosis

In a mouse model of bleomycin-induced pulmonary fibrosis, treatment with 2-AP significantly reduced inflammation and fibrosis. Histological analysis revealed that 2-AP treatment led to decreased mortality rates and improved lung function by inhibiting TGF-β1 production .

Cytotoxicity and Selectivity

Studies indicate that 2-AP exhibits selective cytotoxicity; it shows low toxicity towards epithelial cells (e.g., A549 lung cancer cells) but can induce cell death in mesenchymal cells at low concentrations. This selective action highlights its potential for targeted therapies in cancer treatment .

Use as a Probe for Quadruplex Structures

In addition to its role in studying duplex DNA, 2-AP has been employed to investigate quadruplex structures, particularly those found in telomeric regions. The compound's fluorescence response provides insights into the dynamics and stability of these complex formations .

Mechanistic Insights from Fluorescence Decay Measurements

Time-resolved fluorescence measurements have been utilized to explore the structural dynamics of DNA containing 2-AP. These studies reveal how the decay parameters can provide deeper mechanistic insights into enzyme-DNA interactions and conformational changes during replication processes .

Propiedades

IUPAC Name |

7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H3,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBWWFOAEOYUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196416 | |

| Record name | 2-Aminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>20.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320694 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

452-06-2 | |

| Record name | 2-Aminopurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-aminopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-purin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O14B3U97FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.